molecular formula C8H12O2 B13471494 4,9-Dioxatricyclo[5.3.0.0,3,5]decane

4,9-Dioxatricyclo[5.3.0.0,3,5]decane

Cat. No.: B13471494
M. Wt: 140.18 g/mol
InChI Key: HBTZMWRLJCJPLY-UHFFFAOYSA-N
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Description

4,9-Dioxatricyclo[5.3.0.0,3,5]decane is an organic compound with the molecular formula C8H12O2. It is a tricyclic ether with a unique structure that includes three fused rings.

Preparation Methods

The synthesis of 4,9-Dioxatricyclo[5.3.0.0,3,5]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diethylamine in n-hexane as a solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

4,9-Dioxatricyclo[5.3.0.0,3,5]decane undergoes various chemical reactions, including:

Scientific Research Applications

4,9-Dioxatricyclo[5.3.0.0,3,5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dioxatricyclo[5.3.0.0,3,5]decane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and activity of the target molecules .

Comparison with Similar Compounds

4,9-Dioxatricyclo[5.3.0.0,3,5]decane can be compared with other similar compounds such as 2,9-Dioxatricyclo[4.3.1.0,3,7]decane. While both compounds share a tricyclic structure, this compound has a different ring fusion pattern, which gives it unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific structural features are required .

Conclusion

4,9-Dioxatricyclo[5300,3,5]decane is a compound with a distinctive structure and a wide range of applications in various scientific fields

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f][2]benzofuran

InChI

InChI=1S/C8H12O2/c1-5-3-9-4-6(5)2-8-7(1)10-8/h5-8H,1-4H2

InChI Key

HBTZMWRLJCJPLY-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2CC3C1O3

Origin of Product

United States

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